molecular formula C21H21N3O3S B2664178 Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797213-34-3

Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2664178
CAS No.: 1797213-34-3
M. Wt: 395.48
InChI Key: DPQYTCIIANYVAN-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole-Piperidine Conjugates

The synthesis of benzothiazole-piperidine hybrids originated from efforts to enhance the pharmacokinetic and pharmacodynamic properties of standalone benzothiazoles, which have been studied since the early 20th century for their antimicrobial and anticancer activities. The incorporation of piperidine rings gained momentum in the 2010s, driven by the discovery that piperidine derivatives improve blood-brain barrier permeability and modulate neurotransmitter systems. Early work focused on simple alkoxy-linked derivatives, such as ethoxy- and propyl-linked benzothiazole-piperidines, which demonstrated nanomolar affinities for histamine H~3~ receptors (H~3~R) and acetylcholinesterase (AChE) inhibition.

A pivotal advancement occurred in 2021 with the characterization of piperidine-substituted benzothiazoles exhibiting crystalline properties and photoluminescence, enabling precise structural analysis via X-ray diffraction. By 2023, researchers optimized linker lengths and substituents, finding that ethoxy linkers reduced H~3~R affinity compared to longer chains, while chloro and methyl groups on the benzothiazole ring enhanced antifungal activity. These findings laid the groundwork for complex hybrids like phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate, which integrates a carboxamido-methyl spacer to balance hydrophobicity and target engagement.

Pharmacological Significance in Drug Discovery

Benzothiazole-piperidine hybrids exhibit broad therapeutic potential across neurodegenerative, infectious, and metabolic diseases. Key pharmacological activities include:

  • Neuroprotection : Hybrids such as compound 4a (IC~50~ = 0.42 µM for AChE) inhibit acetylcholinesterase and β-amyloid aggregation, addressing dual pathologies in Alzheimer’s disease.
  • Antimicrobial Action : N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives show potent activity against Candida utilis (MIC = 2–4 µg/mL), attributed to 2,6-dimethylpiperidine substituents.
  • Receptor Modulation : Azepane-linked benzothiazoles achieve H~3~R K~i~ values of 0.012 µM, highlighting their potential in treating cognitive disorders.

Table 1: Pharmacological Profiles of Select Benzothiazole-Piperidine Hybrids

Compound Target Activity (IC~50~/K~i~) Therapeutic Area Source
3b AChE/BuChE 1.2 µM / 4.8 µM Neurodegeneration
4a AChE/β-amyloid 0.42 µM / 16.1 kcal/mol Alzheimer’s disease
5c Candida utilis 2 µg/mL Antifungal

Emerging Role in Multi-Target Directed Ligands

The MTDL paradigm, which prioritizes compounds acting on multiple disease-relevant targets, has propelled benzothiazole-piperidine hybrids to the forefront of drug discovery. For instance, compound 4a simultaneously inhibits AChE (IC~50~ = 0.42 µM) and binds β-amyloid plaques (ΔG~bind~ = -16.10 kcal/mol), mitigating both cholinergic deficits and protein aggregation in Alzheimer’s models. Similarly, derivatives like 3j and 3s exhibit dual H~3~R antagonism (K~i~ < 0.1 µM) and BuChE inhibition (IC~50~ < 5.5 µM), addressing cognitive and metabolic dysregulation in neurodegenerative diseases. Structural features enabling MTDL activity include:

  • Benzothiazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites.
  • Piperidine spacer : Enhances solubility and enables conformational flexibility for multi-target engagement.
  • Substituent diversity : Chloro and methyl groups fine-tune selectivity across bacterial vs. fungal targets.

Research Rationale and Current Knowledge Gaps

Despite advancements, critical gaps persist:

  • Structural Optimization : Most hybrids prioritize H~3~R or AChE affinity, neglecting pharmacokinetic properties like oral bioavailability.
  • Mechanistic Clarity : The exact role of carboxamido-methyl linkers in modulating β-amyloid aggregation remains underexplored.
  • Target Diversity : Limited data exist on hybrids targeting kinases or antimicrobial resistance proteins.
  • In Vivo Validation : Few compounds, including this compound, have undergone rigorous in vivo testing for chronic toxicity or cognitive outcomes.

Future studies should prioritize molecular dynamics simulations to predict binding poses and in vivo efficacy trials in transgenic Alzheimer’s models. Additionally, expanding substituent libraries to include sulfonamide or trifluoromethyl groups could unlock novel activities against resistant pathogens.

Properties

IUPAC Name

phenyl 4-[(1,3-benzothiazole-6-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(16-6-7-18-19(12-16)28-14-23-18)22-13-15-8-10-24(11-9-15)21(26)27-17-4-2-1-3-5-17/h1-7,12,14-15H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQYTCIIANYVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzo[d]thiazole-6-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with piperidine-1-carboxylate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from the benzothiazole scaffold, including Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate. Research indicates that benzothiazole derivatives exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic development .

Anticonvulsant Properties

The benzothiazole moiety has been associated with anticonvulsant activity. Compounds that incorporate this structure have shown promise in preclinical models for their ability to mitigate seizure activity, making them potential candidates for the treatment of epilepsy . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole ring can enhance anticonvulsant efficacy .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including amide bond formation and piperidine ring modifications. The synthetic routes often aim to optimize yield and purity, crucial for pharmacological testing .

Structure-Activity Relationship Studies

SAR studies are essential for understanding how different substituents on the benzothiazole and piperidine rings affect biological activity. For instance, variations in the carboxamide group can significantly influence the compound's potency against specific biological targets .

Case Study: Antimicrobial Efficacy

In a study published by ACS Medicinal Chemistry Letters, a series of benzothiazole derivatives were evaluated for their antibacterial properties. Among these, compounds similar to this compound demonstrated remarkable efficacy against resistant strains, indicating a promising avenue for drug development aimed at combating antibiotic resistance .

Case Study: Neuropharmacology

Another research effort focused on the neuropharmacological effects of benzothiazole derivatives, revealing that certain modifications led to enhanced anticonvulsant activity in rodent models. These findings support the hypothesis that structural variations can lead to significant changes in therapeutic outcomes .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antimicrobial ActivityEffective against Acinetobacter baumannii and Pseudomonas aeruginosa ,
AnticonvulsantPotential use in treating epilepsy; SAR studies indicate enhanced efficacy , ,

Mechanism of Action

The mechanism of action of Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate: shares similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both benzo[d]thiazole and piperidine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a benzo[d]thiazole moiety, and a phenyl ester group, which together contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzo[d]thiazole moiety : A fused benzene and thiazole ring system known for its biological activity.
  • Phenyl ester group : Enhances the compound's lipophilicity and potential interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, leading to several therapeutic effects:

1. Antimicrobial Activity

Preliminary studies indicate that the compound may exhibit antimicrobial properties. The benzo[d]thiazole moiety is known for its ability to inhibit certain enzymes and interact with nucleophilic sites on proteins or DNA, potentially blocking various biological pathways involved in microbial resistance .

2. Anticancer Properties

Research has shown that compounds containing the benzo[d]thiazole structure often possess anticancer activities. For instance, molecular docking studies suggest that this compound may inhibit enzymes involved in cancer cell proliferation .

3. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. The interaction of the benzo[d]thiazole moiety with inflammatory pathways could be a mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
PyrazinamidePyrazine ring, carboxamideAntitubercular agent
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamideBenzo[d]thiazole moiety, piperidine ringEGFR inhibitor
Benzothiazole derivativesBenzothiazole coreAntimicrobial and anticancer activities

The unique combination of the piperidine ring, benzo[d]thiazole moiety, and phenyl ester group in this compound provides distinct chemical properties and biological activities not typically found in simpler analogs .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Anticancer Activity : A study on benzothiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Studies : Research involving thiazole derivatives highlighted their effectiveness against drug-resistant bacterial strains, suggesting potential applications for this compound in treating infections .
  • Inflammatory Pathways : Investigations into thiazole-based compounds revealed their ability to modulate inflammatory responses, indicating that similar mechanisms might be present in this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:

  • Biginelli-like cyclocondensation for constructing heterocyclic moieties (e.g., benzo[d]thiazole) using aldehydes, thioureas, and acetoacetate derivatives under acidic conditions .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate aromatic subunits, as demonstrated in analogous piperidine-carboxylate syntheses .
  • Optimization strategies : Use process control tools (e.g., real-time monitoring of reaction parameters like temperature, pH, and reagent stoichiometry) to minimize side products . Yield enhancement can be achieved by adjusting solvent polarity (e.g., switching from THF to DMF) or employing microwave-assisted synthesis for faster kinetics .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use high-field 1H^1H and 13C^{13}C NMR (500 MHz or higher) to resolve overlapping signals in aromatic and piperidine regions. For diastereomers, analyze coupling constants (JJ-values) and NOESY correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy. Electrospray ionization (ESI) is preferred for polar derivatives .
  • HPLC-PDA/MS : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities. Use photodiode array (PDA) detection for UV-active moieties (e.g., benzo[d]thiazole) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental data (e.g., NMR, HRMS) and computational predictions for this compound?

  • Methodological Answer :

  • Re-examine experimental conditions : For NMR, ensure sample deuteration and temperature control (e.g., 25°C vs. 65°C) to stabilize conformational isomers .
  • Validate computational models : Cross-check density functional theory (DFT)-predicted chemical shifts with experimental data. Adjust solvent parameters (e.g., PCM model for DMSO) in simulations .
  • Synthesize analogs : Prepare derivatives with simplified substituents (e.g., replacing phenyl with methyl) to isolate conflicting spectral regions .

Q. What strategies are effective in mitigating racemization or stereochemical instability during synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Incorporate tert-butyl carbamates or benzyl groups to protect stereocenters during amide coupling steps .
  • Low-temperature reactions : Conduct nucleophilic substitutions at −78°C to minimize epimerization .
  • Enantioselective catalysis : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation or Heck reactions to control piperidine ring stereochemistry .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on hydrogen-bond interactions between the benzo[d]thiazole carboxamide and catalytic residues (e.g., serine proteases) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
  • Free-energy calculations : Use MM-GBSA to estimate binding affinities and prioritize derivatives for synthesis .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting bioactivity results across different assay platforms?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. CHO) and positive controls (e.g., reference inhibitors) to minimize variability .
  • Dose-response validation : Repeat experiments with 10-point dilution series (1 nM–100 µM) to confirm IC50_{50} trends. Apply Hill slope analysis to distinguish allosteric vs. competitive mechanisms .
  • Meta-analysis : Compare results with structurally related compounds (e.g., piperidine-carboxylate analogs) to identify scaffold-specific trends .

Q. What methodologies are recommended for analyzing degradation products under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via LC-MS/MS .
  • Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and hydrolyzed byproducts (e.g., free benzo[d]thiazole acid) .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability data .

Experimental Design and Theoretical Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., enzyme inhibition or signal transduction)?

  • Methodological Answer :

  • Link to mechanistic hypotheses : Design assays targeting kinases (e.g., PI3K) or GPCRs based on structural similarity to known inhibitors (e.g., quinoline-piperidine hybrids) .
  • Pathway mapping : Use KEGG or Reactome databases to identify downstream biomarkers (e.g., phosphorylated Akt) for functional validation .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified benzothiazole substituents (e.g., electron-withdrawing groups) to probe pharmacophore requirements .

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